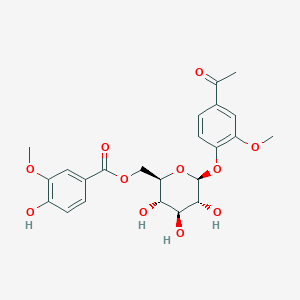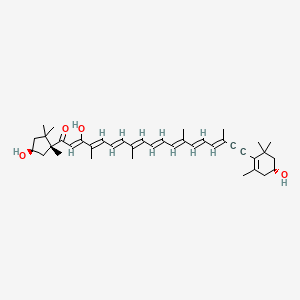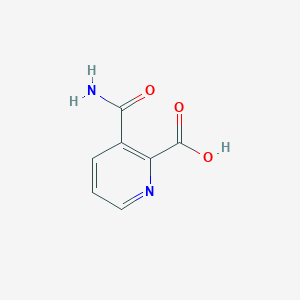
3-カルバモイルピコリン酸
概要
説明
3-Carbamoylpicolinic Acid is an organic compound with the molecular formula C7H6N2O3 It is a derivative of picolinic acid, where a carbamoyl group replaces one of the hydrogen atoms on the pyridine ring
科学的研究の応用
3-Carbamoylpicolinic Acid is a versatile building block for the synthesis of agrochemicals and pharmaceuticals. It has been used in the development of various bioactive compounds due to its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and as a ligand in catalysis .
In biology and medicine, derivatives of 3-Carbamoylpicolinic Acid have shown potential as antiviral and immunomodulatory agents. They can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and modulate immune responses .
作用機序
Target of Action
3-Carbamoylpicolinic Acid is a versatile building block for the synthesis of agrochemicals and pharmaceuticals . It is prepared by imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide with intact Arthrobacter ureafaciens O-86 cells
Biochemical Pathways
It is known that the compound is produced by imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide .
生化学分析
Biochemical Properties
3-Carbamoylpicolinic Acid plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemicals and pharmaceuticals. It interacts with enzymes such as imidase, which catalyzes the hydrolysis of 2,3-pyridinedicarboximide to produce 3-Carbamoylpicolinic Acid . This compound also interacts with proteins and other biomolecules, forming complexes that are essential for its biochemical activity.
Cellular Effects
3-Carbamoylpicolinic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by modulating the activity of specific enzymes and proteins. For instance, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Carbamoylpicolinic Acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form complexes with proteins and other biomolecules is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carbamoylpicolinic Acid can change over time. Studies have shown that the compound is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of 3-Carbamoylpicolinic Acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
3-Carbamoylpicolinic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It plays a role in the catabolism of amino acids and other metabolic processes, influencing the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, 3-Carbamoylpicolinic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Carbamoylpicolinic Acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 3-Carbamoylpicolinic Acid can be synthesized through the imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide. This reaction is carried out in a water-organic solvent, two-phase system containing cyclohexanone at low pH to avoid spontaneous random hydrolysis. Under optimized conditions, the yield of 3-Carbamoylpicolinic Acid can reach 36.6 mM in the water phase, with a molar conversion yield of 91.5% and a regioisomeric purity of 94.5% .
Industrial Production Methods: Industrial production methods for 3-Carbamoylpicolinic Acid are not well-documented in the literature. the imidase-catalyzed hydrolysis method mentioned above could potentially be scaled up for industrial applications.
化学反応の分析
Types of Reactions: 3-Carbamoylpicolinic Acid can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed using imidase enzymes in a water-organic solvent system.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize related compounds like picolinic acid.
Substitution: Nucleophilic substitution reactions can occur on the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of 2,3-pyridinedicarboximide yields 3-Carbamoylpicolinic Acid .
類似化合物との比較
Picolinic Acid: An isomer of 3-Carbamoylpicolinic Acid with the carboxyl group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position. It is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position. It is used in the synthesis of isoniazid, an important antitubercular drug.
Uniqueness: 3-Carbamoylpicolinic Acid is unique due to the presence of the carbamoyl group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from its isomers .
特性
IUPAC Name |
3-carbamoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDAWEVRGAIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437976 | |
| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-65-7 | |
| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carbamoylpicolinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


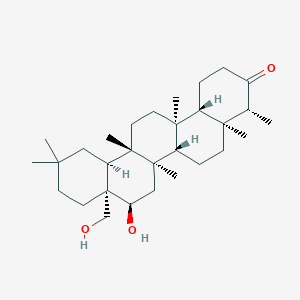
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
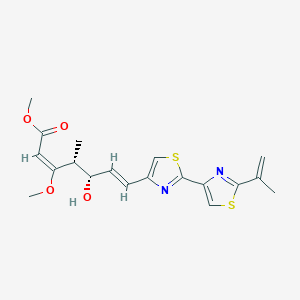
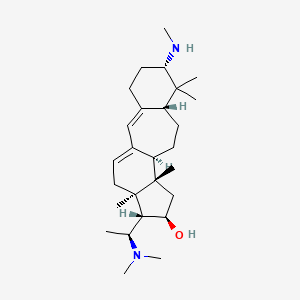
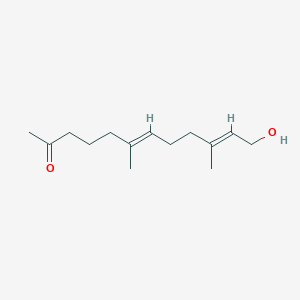
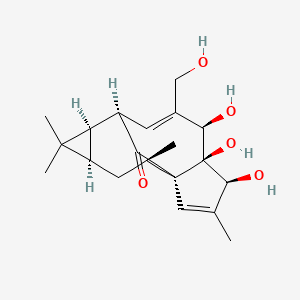
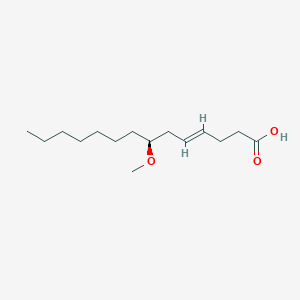

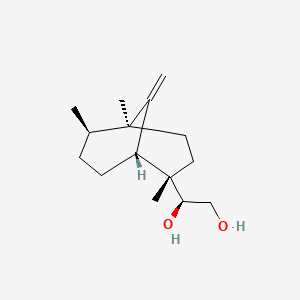
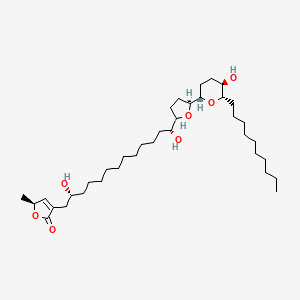

![(1S,2R)-4-[(E)-prop-1-enyl]cyclopentane-1,2-diol](/img/structure/B1249261.png)
